2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-16-8-4-3-7(5-9(8)17-2)12-14-11(18-15-12)6-10(13)19/h3-5H,6H2,1-2H3,(H2,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVFOQDERCYLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CC(=S)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide typically involves the formation of the oxadiazole ring followed by the introduction of the ethanethioamide group. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with ethanethioamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring .
Scientific Research Applications
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles , substituent patterns , and biological activities . Key comparisons include:
Curcumin Analogs with 3,4-Dimethoxyphenyl Substituents
Evidence from Molecules (2013) highlights curcumin derivatives modified with 3,4-dimethoxyphenyl groups, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (compound 3e). These analogs exhibit strong antioxidant activity (IC₅₀ ~5–10 μM in DPPH assays) and enzyme inhibition (e.g., ACE inhibition at ~80% at 100 μM) . Unlike 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide, these compounds lack the oxadiazole ring but share the 3,4-dimethoxyphenyl motif.
Triazole Derivatives with Dimethoxyphenyl Groups
A study on 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids () reveals structural parallels, including the 3,4-dimethoxyphenyl group and sulfur-containing side chains. Unlike the oxadiazole-based target compound, triazoles exhibit distinct electronic profiles and metabolic stability. The thioamide group in the target may confer higher reactivity compared to the thioether linkage in triazoles.
Heterocyclic Compounds with Thioamide Functionality
Thioamide-containing compounds, such as thiazol-5-ylmethyl carbamates (), demonstrate antiviral and protease inhibitory properties. For example, a thiazole derivative with a hydroperoxypropan-2-yl group showed HIV-1 protease inhibition (IC₅₀ ~0.5 nM) . While the target compound’s thioamide group may similarly engage in hydrogen bonding or redox interactions, its oxadiazole core likely alters target specificity compared to thiazole-based systems.
Biological Activity
The compound 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide , also known as E716-0490, is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications based on recent research findings.
Molecular Formula
- C : 19
- H : 26
- N : 4
- O : 4
- S : 1
Synthesis of the Compound
The synthesis of this compound involves several steps starting from thiol derivatives. The process typically includes:
- Treatment of thiol groups with ethyl chloroacetate.
- Reaction with hydrazine to form acid hydrazide derivatives.
- Finalization through reactions with phthalic anhydride to yield the target compound .
Cytotoxicity Studies
Cytotoxicity evaluations are essential for determining the therapeutic potential of new compounds. Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| E716-0490 | MCF-7 | Data not available | Evaluation ongoing |
| E716-0490 | HeLa | Data not available | Evaluation ongoing |
While specific IC50 values for E716-0490 were not disclosed in the studies reviewed, related compounds within the oxadiazole class have shown significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa .
The mechanism by which this compound exerts its cytotoxic effects may involve:
- Interaction with cellular targets leading to apoptosis.
- Induction of oxidative stress within cancer cells.
Further investigations are required to elucidate the precise pathways involved.
Other Biological Activities
In addition to cytotoxicity, compounds featuring the oxadiazole moiety have been reported to exhibit:
- Antimicrobial properties : Inhibition of bacterial growth.
- Anti-inflammatory effects : Modulation of inflammatory pathways.
Recent Research Insights
A study published in 2021 investigated novel derivatives containing oxadiazole structures and their cytotoxic activities. The findings indicated that modifications in the molecular structure significantly influenced biological activity. For instance:
Future Directions
Given the promising results from preliminary studies, further research is warranted to explore:
- In vivo studies : To assess the pharmacokinetics and bioavailability of E716-0490.
- Combination therapies : Evaluating synergistic effects with existing chemotherapeutic agents.
Q & A
Q. What are the standard synthetic protocols for preparing 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide?
The synthesis typically involves multi-step reactions starting from 3,4-dimethoxyphenyl precursors. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under reflux conditions.
- Thioamide introduction : Treatment of the intermediate oxadiazole with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in anhydrous solvents like toluene or dichloromethane.
Reaction conditions (temperature, pH, and solvent polarity) are critical for yield optimization. For example, sodium hydroxide or potassium carbonate is often used to maintain basic conditions during cyclization .
Q. Which analytical techniques are recommended for structural confirmation of this compound?
- Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl) and thioamide NH signals (δ 9–10 ppm). IR spectroscopy confirms C=S stretching (~1200 cm⁻¹).
- Chromatography : HPLC or UPLC with UV detection (λ ~270 nm) ensures purity (>95%). Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 348.1) .
Q. What preliminary biological activities have been reported for this compound?
The 3,4-dimethoxyphenyl substituent is associated with antimicrobial and antifungal activity. In vitro assays against Staphylococcus aureus and Candida albicans show MIC values in the range of 8–32 µg/mL, likely due to membrane disruption or enzyme inhibition. Bioactivity is sensitive to substituent positioning; para-methoxy groups enhance potency compared to ortho-substituted analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during oxadiazole ring synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may increase side reactions. Switching to THF or acetonitrile reduces byproducts like uncyclized intermediates.
- Catalytic additives : Use of 4-dimethylaminopyridine (DMAP) or molecular sieves minimizes acid-catalyzed degradation.
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) prevents exothermic decomposition. Detailed kinetic studies are recommended to identify optimal time-temperature profiles .
Q. How does the thioamide group influence the compound’s mechanism of action in antimicrobial assays?
The thioamide moiety enhances lipophilicity, improving cell membrane penetration. Comparative studies with its oxadiazole-amide analog show a 4-fold increase in antifungal activity, suggesting that the C=S group interacts with cysteine residues in microbial enzymes (e.g., lanosterol demethylase in fungi). Radiolabeled analogs (³⁵S) could track target engagement .
Q. What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or bacterial dihydrofolate reductase.
- QSAR modeling : Use descriptors like Hammett σ constants for methoxy groups and polar surface area to predict bioactivity.
- MD simulations : GROMACS for analyzing stability in lipid bilayers, correlating with experimental permeability data .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., variable MIC values across studies) may arise from differences in:
- Assay protocols : Standardize broth microdilution per CLSI guidelines.
- Compound purity : Validate via elemental analysis (C, H, N, S %).
- Strain variability : Use reference strains (e.g., ATCC 25923 for S. aureus) and include positive controls (e.g., fluconazole for fungi) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Prodrug design : Mask the thioamide group as a thioester, which hydrolyzes in vivo.
- Co-crystallization : With cyclodextrins to enhance aqueous solubility and reduce oxidative degradation.
- pH optimization : Buffered formulations (pH 7.4) prevent thiol-mediated dimerization .
Q. Are there known derivatives of this compound with enhanced pharmacokinetic profiles?
Yes. Derivatives like 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylacetamide show improved metabolic stability (t₁/₂ > 6 h in rat liver microsomes) due to reduced CYP3A4-mediated oxidation. Substituent modifications (e.g., fluorination at the ethyl chain) further enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
